5-(Benzylamino)-5-phenylpent-3-en-1-ol
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Overview
Description
5-(Benzylamino)-5-phenylpent-3-en-1-ol is an organic compound that features both benzylamino and phenyl groups attached to a pentenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylamino)-5-phenylpent-3-en-1-ol typically involves the reaction of benzylamine with a suitable precursor, such as a phenyl-substituted pentenone. The reaction is often carried out under mild conditions, using solvents like dichloromethane or ethanol, and may require catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents and catalysts but are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)-5-phenylpent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
5-(Benzylamino)-5-phenylpent-3-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzylamino)-5-phenylpent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-nitropyridine: This compound shares the benzylamino group but has different functional groups attached to the aromatic ring.
(Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one: Another compound with a benzylamino group, but with a thiazole ring structure.
Uniqueness
5-(Benzylamino)-5-phenylpent-3-en-1-ol is unique due to its specific combination of benzylamino and phenyl groups attached to a pentenol backbone. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
668995-43-5 |
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Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5-(benzylamino)-5-phenylpent-3-en-1-ol |
InChI |
InChI=1S/C18H21NO/c20-14-8-7-13-18(17-11-5-2-6-12-17)19-15-16-9-3-1-4-10-16/h1-7,9-13,18-20H,8,14-15H2 |
InChI Key |
KHUZXGDDGHJUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C=CCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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